Potassium 2-methylbutan-2-olate

Catalog No.
S656705
CAS No.
41233-93-6
M.F
C5H12KO
M. Wt
127.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2-methylbutan-2-olate

CAS Number

41233-93-6

Product Name

Potassium 2-methylbutan-2-olate

IUPAC Name

potassium;2-methylbutan-2-olate

Molecular Formula

C5H12KO

Molecular Weight

127.25 g/mol

InChI

InChI=1S/C5H12O.K/c1-4-5(2,3)6;/h6H,4H2,1-3H3;

InChI Key

GGIFEFBEDYDOTI-UHFFFAOYSA-N

SMILES

CCC(C)(C)[O-].[K+]

Synonyms

2-methyl-2-butanol, methyl butanol, potassium t-amylate, t-amyl alcohol, tert-amyl alcohol

Canonical SMILES

CCC(C)(C)O.[K]

Potassium 2-methylbutan-2-olate is an organic compound with the molecular formula C5H11KO\text{C}_5\text{H}_{11}\text{KO}. It is classified as a potassium salt of 2-methylbutan-2-ol, a tertiary alcohol. This compound appears as a white to light yellow solid and is known for its strong basicity, making it a valuable reagent in organic synthesis. Its structure features a potassium ion associated with the alkoxide group derived from 2-methylbutan-2-ol, which contributes to its reactivity and utility in various chemical processes .

Potassium 2-methylbutan-2-olate, as a strong base, can act as a nucleophile in organic reactions. Nucleophiles are electron-rich species that donate electrons to form new bonds. The exact mechanism of action would depend on the specific reaction it's involved in [].

Potassium 2-methylbutan-2-olate is expected to be similar to other alkali metal alkoxides, which can be:

  • Corrosive: Can cause severe skin burns and eye damage [].
  • Flammable: May ignite on contact with moisture or organic materials [].
  • Reacts with water: Releases flammable gases and heat [].
Due to its strong basic nature. Some notable reactions include:

  • Deprotonation Reactions: This compound can deprotonate weak acids, forming the corresponding alkoxide and releasing hydrogen gas.
  • Nucleophilic Substitution: As a nucleophile, it can attack electrophilic centers in organic substrates, facilitating substitution reactions.
  • Elimination Reactions: It can also promote elimination reactions, particularly in the presence of suitable substrates, leading to the formation of alkenes.

These reactions highlight its role as a versatile reagent in organic chemistry .

Potassium 2-methylbutan-2-olate can be synthesized through several methods:

  • Reaction of 2-Methylbutan-2-Ol with Potassium Hydroxide: This method involves treating 2-methylbutan-2-ol with potassium hydroxide in an appropriate solvent, leading to the formation of the alkoxide.
    C5H12O+KOHC5H11KO+H2O\text{C}_5\text{H}_{12}\text{O}+\text{KOH}\rightarrow \text{C}_5\text{H}_{11}\text{KO}+\text{H}_2\text{O}
  • Direct Alkylation of Potassium Alkoxide: Another approach involves the alkylation of potassium metal with 2-methylbutan-2-ol under controlled conditions.

These methods are commonly employed in laboratory settings to produce potassium 2-methylbutan-2-olate for research and industrial applications .

Potassium 2-methylbutan-2-olate is primarily used in organic synthesis as a strong base. Its applications include:

  • Synthesis of Complex Organic Molecules: It serves as a reagent in various synthetic pathways, including the formation of ethers and esters.
  • Catalyst in Organic Reactions: It can act as a catalyst or co-catalyst in polymerization and other organic transformations.

The compound's ability to facilitate reactions involving weak acids makes it particularly valuable in synthetic organic chemistry .

Interaction studies involving potassium 2-methylbutan-2-olate focus mainly on its reactivity with various functional groups in organic compounds. As a strong base, it can interact with:

  • Alcohols and Phenols: Deprotonating them to form alkoxides.
  • Acids: Reacting with carboxylic acids to form corresponding salts and alcohols.

These interactions are critical for understanding its role in chemical synthesis and potential side reactions that may occur during its use .

Several compounds share structural or functional similarities with potassium 2-methylbutan-2-olate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Sodium tert-butoxideC4H9NaOStrong base; widely used in organic synthesis.
Potassium tert-butoxideC4H9KOSimilar properties; often used interchangeably.
Lithium diisopropylamideC7H16LiNStrong base; used for deprotonation and nucleophilic substitutions.
Sodium methoxideCH3NaOCommonly used base; effective for methanol derivatives.

Uniqueness

Potassium 2-methylbutan-2-olate is unique due to its specific structure derived from 2-methylbutan-2-ol, which allows it to participate effectively in reactions requiring a strong base while maintaining stability under various conditions. Its distinct reactivity profile compared to other alkoxides makes it particularly suited for certain synthetic applications where stronger bases may lead to unwanted side reactions .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

127.05252149 g/mol

Monoisotopic Mass

127.05252149 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (95.59%): Flammable solid [Danger Flammable solids];
H302 (63.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (63.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (63.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (63.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

41233-93-6

General Manufacturing Information

2-Butanol, 2-methyl-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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